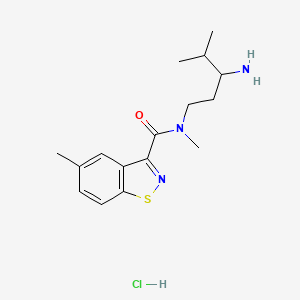
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C16H24ClN3OS and its molecular weight is 341.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide; hydrochloride (CAS: 2470437-82-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a detailed examination of relevant research findings, including in vitro and in vivo studies, structure-activity relationships, and case studies.
- Molecular Formula: C15H20N2S
- Molecular Weight: 282.40 g/mol
- Purity: Minimum 95% (commercially available) .
The compound's biological activity is largely attributed to its structural components, particularly the benzothiazole moiety. Benzothiazoles are known for their diverse pharmacological properties, including:
- Antimicrobial Activity: Compounds containing benzothiazole have demonstrated significant antimicrobial effects against various pathogens .
- Neuroprotective Effects: Some derivatives have shown potential in neuroprotection by inhibiting acetylcholinesterase (AChE) and preventing amyloid beta aggregation, which is crucial in Alzheimer's disease .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit strong antibacterial and antifungal properties. For instance:
- In vitro Studies: Several studies have reported that benzothiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
Neuroprotective Activity
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide; hydrochloride has been investigated for its neuroprotective properties:
- AChE Inhibition: In silico studies have shown that this compound can act as a potent AChE inhibitor, which is beneficial for treating neurodegenerative diseases .
Case Studies
-
Study on Neuroprotective Effects:
A study evaluated the neuroprotective effects of various benzothiazole derivatives against oxidative stress in PC12 cells. The results suggested that certain derivatives significantly reduced cell death induced by oxidative stress while enhancing cell viability . -
Antimicrobial Efficacy:
A series of benzothiazole compounds were tested against clinical isolates of bacteria and fungi. The study concluded that modifications to the benzothiazole structure could enhance antimicrobial activity significantly .
Structure-Activity Relationship (SAR)
The biological activity of N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide; hydrochloride can be influenced by various structural modifications:
- Alkyl Substituents: The presence of alkyl groups at specific positions can enhance hydrophobic interactions with biological targets.
- Functional Groups: The introduction of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with enzymes like AChE.
Propiedades
IUPAC Name |
N-(3-amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS.ClH/c1-10(2)13(17)7-8-19(4)16(20)15-12-9-11(3)5-6-14(12)21-18-15;/h5-6,9-10,13H,7-8,17H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHVLMXDBLANHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N(C)CCC(C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














